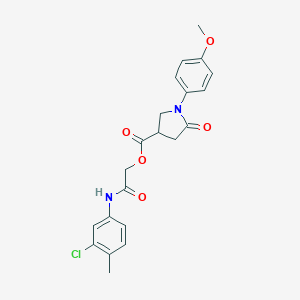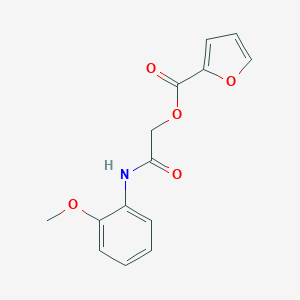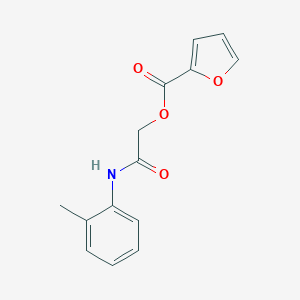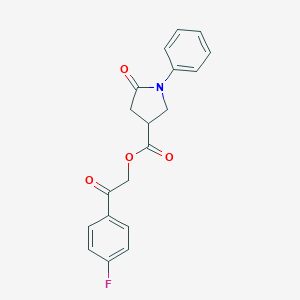
N-(2,4-dichlorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)butanamide, commonly known as Bupivacaine, is a local anesthetic drug used in various medical procedures. It belongs to the amide group of local anesthetics and is widely used due to its long-lasting effect. The drug is synthesized using specific methods, and its mechanism of action is well understood.
作用機序
Bupivacaine works by blocking the sodium channels in the nerve fibers, preventing the transmission of nerve impulses. This results in the loss of sensation in the affected area. Bupivacaine is a potent local anesthetic drug with a long duration of action. It has a slow onset of action and a prolonged recovery time, making it ideal for surgical procedures.
Biochemical and Physiological Effects
Bupivacaine has several biochemical and physiological effects on the body. It can cause hypotension, bradycardia, and respiratory depression. In addition, Bupivacaine can also cause allergic reactions and toxicity, which can be life-threatening. The drug is metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
Bupivacaine has several advantages and limitations for lab experiments. It is a potent local anesthetic drug with a long duration of action, making it ideal for surgical procedures. However, the slow onset of action and prolonged recovery time can be a limitation for certain experiments. In addition, the potential for toxicity and allergic reactions must be considered when using Bupivacaine in lab experiments.
将来の方向性
For research include the development of new formulations and the exploration of its potential use in pain management and as an anti-inflammatory agent.
合成法
Bupivacaine is synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzoyl chloride with butylamine. The process involves several purification steps, including recrystallization and chromatography, to obtain a pure product. The synthesis of Bupivacaine is a complex process that requires expertise and specific equipment.
科学的研究の応用
Bupivacaine has been extensively studied for its use as a local anesthetic drug. It is commonly used in various medical procedures, including surgery, dental work, and childbirth. In addition, Bupivacaine has also been studied for its potential use in pain management and as an anti-inflammatory agent. Research has shown that Bupivacaine can be used to treat chronic pain conditions, such as neuropathic pain and cancer-related pain.
特性
製品名 |
N-(2,4-dichlorophenyl)butanamide |
|---|---|
分子式 |
C10H11Cl2NO |
分子量 |
232.1 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChIキー |
NBPPYGBAWSOAMG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





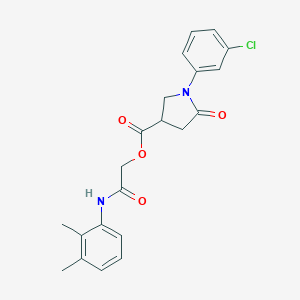
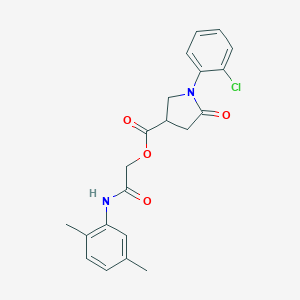
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
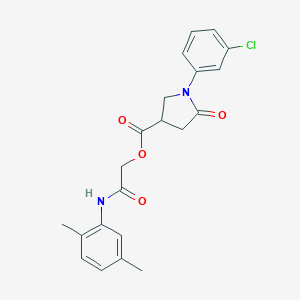

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
